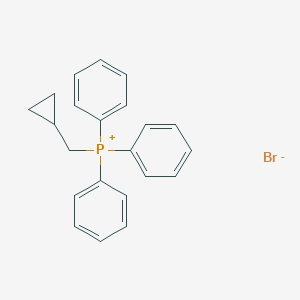

(Cyclopropylmethyl)triphenylphosphonium bromide

Descripción

(Cyclopropylmethyl)triphenylphosphonium bromide (CAS: 14799-82-7, molecular formula: C₂₂H₂₂BrP, molecular weight: 397.29 g/mol) is a quaternary phosphonium salt widely utilized in organic synthesis. Its cyclopropylmethyl substituent imparts unique reactivity due to the strained cyclopropane ring, making it a valuable reagent in Wittig reactions for forming alkenyl cyclopropanes . This compound has been employed in the synthesis of tricyclic steroid precursors and cyclohexenones via photochemical cyclocarbonylation .

Propiedades

IUPAC Name |

cyclopropylmethyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22P.BrH/c1-4-10-20(11-5-1)23(18-19-16-17-19,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-15,19H,16-18H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQSHRSBITUSIB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30933271 | |

| Record name | (Cyclopropylmethyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14799-82-7 | |

| Record name | Phosphonium, (cyclopropylmethyl)triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14799-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Cyclopropylmethyl)triphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014799827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Cyclopropylmethyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cyclopropylmethyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with cyclopropylmethyl bromide. The reaction is carried out in an inert atmosphere, such as argon, and requires heating at reflux for an extended period, often up to 10 days . The solvent used is usually dry benzene, which is distilled over sodium/benzophenone to ensure its dryness .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include using larger reaction vessels, maintaining an inert atmosphere, and ensuring the purity of reagents and solvents to achieve high yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(Cyclopropylmethyl)triphenylphosphonium bromide primarily undergoes substitution reactions, particularly in the context of the Wittig reaction . In this reaction, it reacts with aldehydes or ketones to form alkenes.

Common Reagents and Conditions

Reagents: Aldehydes or ketones, dry benzene, triphenylphosphine, cyclopropylmethyl bromide.

Conditions: Inert atmosphere (argon), reflux heating, dry solvents.

Major Products

The major products formed from the reaction of this compound with aldehydes or ketones are alkenes .

Aplicaciones Científicas De Investigación

Synthetic Applications

-

Wittig Reaction

Aldehyde Product Yield (%) 4a 6a 93 ... ... ... -

Synthesis of Cyclohexenones

- Following the Wittig reaction, (cyclopropylmethyl)triphenylphosphonium bromide can facilitate the formation of cyclohexenones through subsequent UV irradiation and acid-catalyzed cyclization. This method provides a streamlined approach to synthesize tricyclic ketones, which are crucial intermediates in steroid synthesis .

- Epoxidation and Dimerization

Biological Applications

- Cell Biology

- Pharmaceutical Research

Case Study 1: Synthesis of Alkenyl Cyclopropanes

A research team conducted a series of Wittig reactions using this compound with various aldehydes. They optimized conditions to achieve complete conversion with high yields, demonstrating its practical utility in synthesizing complex organic molecules.

Case Study 2: Cyclohexenone Formation

In another study, the compound was utilized to convert an alkenyl cyclopropane into a cyclohexenone through a three-step process involving UV irradiation and acid catalysis. This method not only simplified the synthesis but also increased the availability of cyclohexenones as intermediates for further chemical transformations .

Mecanismo De Acción

The mechanism of action of (Cyclopropylmethyl)triphenylphosphonium bromide in the context of its antitumor activity involves its ability to selectively accumulate in the mitochondria of cancer cells. This is due to its lipophilic nature and delocalized positive charge, which allows it to preferentially transfer from an aqueous to a hydrophobic environment . Once in the mitochondria, it can alter the mitochondrial transmembrane potential and reactive oxygen species levels, leading to cell cycle arrest and apoptosis in cancer cells .

Comparación Con Compuestos Similares

Comparison with Similar Triphenylphosphonium Bromides

Structural and Functional Group Variations

Triphenylphosphonium bromides differ primarily in their substituent groups, which dictate their reactivity and applications. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Triphenylphosphonium Bromides

Reactivity in Wittig Reactions

- This compound reacts with aldehydes to yield alkenyl cyclopropanes, which undergo UV-induced cyclocarbonylation to form cyclohexenones. The cyclopropane ring’s strain enhances reactivity, enabling efficient ring-opening .

- Ethoxycarbonylmethyl(triphenyl)phosphonium bromide generates electron-deficient alkenes due to the electron-withdrawing ester group, favoring reactions with nucleophilic partners .

- Triphenylpropargylphosphonium bromide forms conjugated ylides for synthesizing aziridines and heterocycles via [3+2] cycloadditions .

Stability and Handling

Actividad Biológica

(Cyclopropylmethyl)triphenylphosphonium bromide is a compound that belongs to the class of triphenylphosphonium (TPP) derivatives. These compounds are known for their ability to selectively accumulate in mitochondria, which has significant implications for their biological activity, particularly in cancer therapy. This article reviews the synthesis, biological mechanisms, and antiproliferative effects of this compound, drawing from various research studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of triphenylphosphine with cyclopropylmethyl bromide. This reaction can be optimized by controlling reaction conditions such as temperature and solvent choice to maximize yield and purity. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

The biological activity of TPP compounds, including this compound, is primarily attributed to their interaction with mitochondrial membranes. These compounds exploit the hyperpolarized mitochondrial membrane potential found in cancer cells, leading to selective accumulation within mitochondria. This accumulation can disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent induction of apoptosis in cancer cells.

Table 1: Mechanistic Insights into TPP Compounds

| Mechanism | Description |

|---|---|

| Mitochondrial Targeting | TPP cations accumulate in mitochondria due to their positive charge and the negative potential across the mitochondrial membrane. |

| ROS Production | Disruption of mitochondrial function increases ROS levels, which can induce oxidative stress and apoptosis in cancer cells. |

| Apoptosis Induction | Increased ROS levels activate apoptotic pathways, leading to cell death specifically in malignant cells. |

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that TPP derivatives can inhibit the growth of melanoma, breast carcinoma, and lung carcinoma cells at low micromolar concentrations.

Case Studies

- Melanoma Cells : In vitro studies indicated that this compound had an IC50 value in the range of 25–28 μM against melanoma cell lines SK-MEL-28 and MEL-5 . The compound induced apoptosis and disrupted cytoskeletal integrity.

- Breast Carcinoma : In MDA-MB-231 breast cancer cells, TPP derivatives were shown to impair mitochondrial function and exhibit cytotoxic effects at concentrations as low as 250 nM .

- Lung Carcinoma : The compound demonstrated inhibition of A549 lung carcinoma cell growth with significant selectivity towards malignant cells over non-malignant fibroblasts .

Structure-Activity Relationship (SAR)

The biological activity of TPP compounds is influenced by their structural characteristics. The hydrophobicity and length of the alkyl chain attached to the TPP moiety play crucial roles in determining their effectiveness against cancer cells. Studies have shown that increasing the hydrophobicity enhances mitochondrial accumulation and cytotoxicity towards cancer cells while reducing toxicity towards normal cells .

Table 2: SAR Insights from TPP Derivatives

| Compound Type | Hydrophobicity | IC50 (μM) against Cancer Cells | Selectivity |

|---|---|---|---|

| Propyl-TPP | Moderate | 22 | High |

| Dodecyl-TPP | High | 250 nM | Very High |

| Cyclopropylmethyl-TPP | Variable | 25–28 | High |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing (cyclopropylmethyl)triphenylphosphonium bromide, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between triphenylphosphine and cyclopropylmethyl bromide. Key steps include maintaining anhydrous conditions (e.g., using methylene chloride as a solvent) and inert gas purging to prevent oxidation of the phosphine. Purity is optimized by recrystallization from polar aprotic solvents like acetonitrile, followed by vacuum drying. Characterization via NMR should confirm the absence of unreacted triphenylphosphine (δ 1.5–2.0 ppm for cyclopropylmethyl protons) .

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer : Structural validation requires a combination of techniques:

- NMR : NMR shows resonances for the cyclopropylmethyl group (δ 0.5–1.2 ppm) and aromatic protons (δ 7.4–7.8 ppm). NMR typically displays a singlet near δ 25 ppm.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak at m/z 397.29 (CHBrP).

- Elemental Analysis : Carbon and hydrogen percentages should align with theoretical values (C: 66.50%, H: 5.58%) .

Q. What are the common applications of this reagent in organic synthesis?

- Methodological Answer : The compound is widely used in Wittig reactions to generate alkenes from aldehydes. For example, reacting with aromatic aldehydes (e.g., benzaldehyde) in the presence of a strong base (e.g., NaHMDS) produces styrene derivatives. The cyclopropyl group enhances steric hindrance, favoring trans-alkene formation .

Advanced Research Questions

Q. How does the cyclopropylmethyl group influence reaction outcomes in Wittig olefination compared to other phosphonium salts?

- Methodological Answer : The cyclopropylmethyl moiety introduces steric and electronic effects:

- Steric Effects : The rigid cyclopropane ring restricts rotation, favoring selective trans-alkene formation.

- Electronic Effects : The electron-withdrawing nature of the cyclopropane stabilizes the ylide intermediate, reducing side reactions (e.g., β-hydride elimination). Comparative studies with methyltriphenylphosphonium bromide show a 15–20% increase in trans selectivity for cyclopropylmethyl derivatives .

Q. What strategies mitigate side reactions when using this reagent in photochemical transformations?

- Methodological Answer : Under UV irradiation with Fe(CO), alkenyl cyclopropanes (from Wittig reactions) can undergo [3+3] cycloaddition to form cyclohexenones. Key precautions include:

- Temperature Control : Maintaining −20°C to prevent retro-Diels-Alder reactions.

- Quenching : Immediate addition of aqueous NHCl to stabilize reactive intermediates.

Contradictions in product yields (e.g., 60–75%) often arise from competing pathways, which are minimized by optimizing Fe(CO) stoichiometry (1.2 equiv) .

Q. How can contradictions in NMR data for ylide intermediates be resolved?

- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., δ 10–15 ppm vs. δ 20–25 ppm) may indicate ylide decomposition or solvent effects. Resolution strategies include:

- Low-Temperature NMR : Acquiring spectra at −40°C to stabilize transient ylides.

- Deuterated Solvents : Using CDCN instead of CDCl to reduce line broadening.

Cross-validation with IR spectroscopy (C=O stretch at 1650–1700 cm for aldehyde adducts) is recommended .

Q. What safety protocols are critical when handling this compound in large-scale syntheses?

- Methodological Answer : Key safety measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of bromide vapors.

- Waste Disposal : Neutralize residual reagent with 10% NaHCO before aqueous disposal.

Thermal decomposition studies show exothermic peaks at 210–220°C (DSC), requiring strict temperature monitoring during reflux .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.